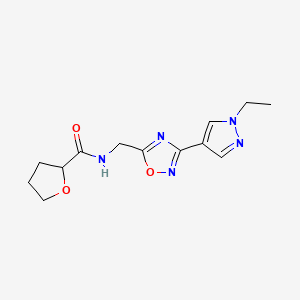

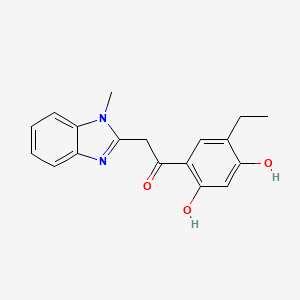

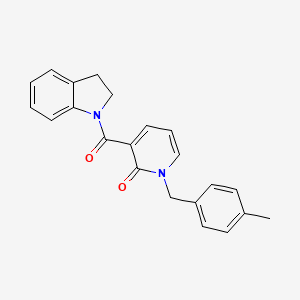

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C22H27ClN4O3 and its molecular weight is 430.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Effects on Serotonin Neurons

- Study: WAY-100635 and GR127935: effects on 5-hydroxytryptamine-containing neurones.

- Findings: WAY-100635, a potent and selective 5-HT1A receptor antagonist, inhibits the neuronal firing of serotonin (5-HT) in the guinea pig dorsal raphe nucleus. It suggests that this compound could be crucial in studying serotonin's role in various neurological processes and disorders (R. Craven, D. Grahame-Smith, N. Newberry, 1994).

2. Molecular Interaction with CB1 Cannabinoid Receptor

- Study: Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor.

- Findings: The compound shows potential as a potent and selective antagonist for the CB1 cannabinoid receptor. It's significant for developing treatments targeting the endocannabinoid system (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).

3. Synthesis and Antimicrobial Activities

- Study: Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.

- Findings: This compound has been explored for its antimicrobial properties, highlighting its potential in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

4. Role as an Antihistamine

- Study: Cetirizine: a piperazine antihistamine.

- Findings: The compound has properties of a selective H1 histamine receptor antagonist, useful in treating urticaria and allergic rhinitis (J. Arlette, 1991).

5. Potential as a Radioligand for 5-HT1A Receptors

- Study: Evaluation of [O-methyl-3H]WAY-100635 as an in vivo radioligand for 5-HT1A receptors in rat brain.

- Findings: WAY-100635 is evaluated as a radioligand for positron emission tomography (PET), showing potential for clinical and pharmacological investigations of central 5-HT1A receptors in humans (S. Hume, S. Ashworth, J. Opacka‐Juffry, R. Ahier, A. Lammertsma, V. Pike, I. Cliffe, A. Fletcher, A. C. White, 1994).

Wirkmechanismus

Target of Action

The primary target of the compound N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide acts as a ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical reaction .

Biochemical Pathways

Upon binding to the D4 dopamine receptor, N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide triggers a series of biochemical reactions. These reactions involve the activation of the G protein-coupled receptor pathway, which leads to changes in the levels of cyclic AMP (cAMP) within the cell . This can have downstream effects on various cellular processes, including gene expression, cell growth, and apoptosis .

Pharmacokinetics

Like many other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide’s action are largely dependent on the specific cell type and the overall physiological context. By modulating the activity of the d4 dopamine receptor, this compound can influence a variety of neurological processes, potentially impacting mood, cognition, and motor control .

Action Environment

The action, efficacy, and stability of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide can be influenced by various environmental factors. These may include the presence of other drugs or substances, the pH of the environment, and the individual’s overall health status .

Biochemische Analyse

Biochemical Properties

The compound interacts with the D4 dopamine receptor, a G protein-coupled receptor located primarily in the brain . It acts as a ligand, binding to the receptor and influencing its activity . The nature of this interaction is selective, meaning it primarily affects the D4 receptor without significantly influencing other types of dopamine receptors .

Cellular Effects

In terms of cellular effects, the compound’s interaction with the D4 dopamine receptor can influence various cellular processes. Dopamine receptors play a crucial role in regulating neuron activity, and their activation or inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, the compound acts as a ligand for the D4 dopamine receptor . By binding to the receptor, it can influence the receptor’s activity and trigger downstream effects in the cell . This can include changes in gene expression, enzyme activation or inhibition, and alterations in cell signaling pathways .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O3/c1-16-3-8-20(30-2)19(15-16)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)18-6-4-17(23)5-7-18/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMXUEQWCOAUDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2682003.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2682010.png)

![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2682019.png)

![2-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}-3-(phenylthio)pyrazine](/img/structure/B2682020.png)

![2-(2-((2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino)ethoxy)ethanol](/img/structure/B2682021.png)